N,N-Dimethyl-N'-piperidin-1-ylurea
Description
N,N-Dimethyl-N'-piperidin-1-ylurea is a urea derivative featuring a piperidine ring substituted at the N'-position and dimethyl groups at the terminal urea nitrogen. This structure confers unique physicochemical properties, such as enhanced lipophilicity and selective receptor interactions, making it valuable in medicinal chemistry and pharmacological research. The compound’s piperidine moiety contributes to its conformational flexibility, while the dimethyl groups influence steric and electronic effects, modulating its biological activity .
Properties
CAS No. |
66006-54-0 |
|---|---|
Molecular Formula |
C8H17N3O |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1,1-dimethyl-3-piperidin-1-ylurea |
InChI |
InChI=1S/C8H17N3O/c1-10(2)8(12)9-11-6-4-3-5-7-11/h3-7H2,1-2H3,(H,9,12) |
InChI Key |
IRXHQVJCQDWLQB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NN1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-piperidin-1-ylurea typically involves the reaction of piperidine with dimethylamine and an isocyanate. One common method is the reaction of piperidine with dimethylamine and methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
In industrial settings, the production of N,N-Dimethyl-N’-piperidin-1-ylurea may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-piperidin-1-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents are employed.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Dimethyl-N’-piperidin-1-ylurea oxide, while reduction may produce N,N-Dimethyl-N’-piperidin-1-ylmethanol .
Scientific Research Applications
N,N-Dimethyl-N’-piperidin-1-ylurea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-piperidin-1-ylurea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and biological activities between N,N-Dimethyl-N'-piperidin-1-ylurea and related compounds:
| Compound Name | Structural Features | Biological Activity/Unique Properties | Reference |
|---|---|---|---|
| This compound | Urea core, dimethyl groups, piperidine ring | Selective cannabinoid receptor interaction | |
| (R)-3-Methyl-1-(piperidin-3-yl)urea hydrochloride | Methyl group instead of dimethyl | Inhibits soluble epoxide hydrolase (sEH) | |
| N-(Piperidinyl)ureas (general class) | Variable substituents on urea and piperidine | Diverse activities (e.g., kinase inhibition) | |
| N-Methyl-N'-phenylurea | Phenyl group instead of piperidine | Herbicidal activity | |
| N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine | Ethane-diamine backbone, no urea group | Research applications in neuroscience |
Key Observations:
- Dimethyl vs. Methyl Substitution: The dimethyl groups in this compound enhance steric hindrance and electron-donating effects compared to the mono-methyl analog, (R)-3-Methyl-1-(piperidin-3-yl)urea hydrochloride. This difference correlates with divergent biological targets: the dimethyl variant selectively binds cannabinoid receptors, while the methyl analog inhibits sEH, an enzyme involved in inflammation .
- Piperidine vs. Aromatic Substituents : Replacing the piperidine ring with a phenyl group (as in N-Methyl-N'-phenylurea) shifts activity from receptor modulation to herbicidal effects, underscoring the importance of the heterocyclic ring in receptor specificity .
- Urea vs. Non-Urea Backbones: Compounds like N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine lack the urea linkage, leading to distinct applications in neurotransmitter research rather than enzyme or receptor targeting .
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